Methyl 3-Chloro-4-iodobenzoate
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Overview
Description
“Methyl 3-Chloro-4-iodobenzoate” is an organic compound . It is similar to “Methyl 4-iodobenzoate”, which is the methyl ester of 4-iodobenzoic acid .
Molecular Structure Analysis
“this compound” contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 296.49 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Methyl 3-Chloro-4-iodobenzoate serves as a key intermediate in organic synthesis, enabling the formation of complex molecules through reactions such as oxidative dearomatization and halogenation. For instance, treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives, showcasing the compound's role in introducing iodine and chlorine substituents to aromatic rings (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). Similarly, the iodobenzene-catalyzed alpha-oxidation of ketones illustrates the utility of iodinated intermediates in synthesizing alpha-acetoxy ketones, with this compound potentially serving as a precursor or analogue (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).
Environmental Chemistry
In environmental chemistry, studies on iodinated disinfection byproducts (I-DBPs) in cooking with chlor(am)inated tap water and iodized table salt reveal the formation of compounds like 3-iodo-4-hydroxybenzoic acid, which are structurally related to this compound. These findings underscore the relevance of such iodinated aromatic compounds in understanding the generation and toxicity of I-DBPs in water systems (Pan, Zhang, & Li, 2016).
Material Science
In material science, the synthesis of novel compounds and materials often involves the use of halogenated intermediates like this compound. For example, the preparation of multimodality agents for tumor imaging and photodynamic therapy involves the synthesis of compounds with iodobenzene units, indicating the potential use of this compound in developing advanced diagnostic and therapeutic agents (Pandey, Gryshuk, Sajjad, Zheng, Chen, Abouzeid, Morgan, Charamisinau, Nabi, Oseroff, & Pandey, 2005).
Safety and Hazards
“Methyl 3-Chloro-4-iodobenzoate” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Mechanism of Action
Target of Action
Methyl 3-Chloro-4-iodobenzoate is a chemical compound with the formula C8H6ClIO2 Similar compounds, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, Methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .
Biochemical Pathways
The compound’s potential to participate in coupling reactions suggests it could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds .
Result of Action
The compound’s potential to participate in coupling reactions could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 3-chloro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEIQPMWJLDXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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